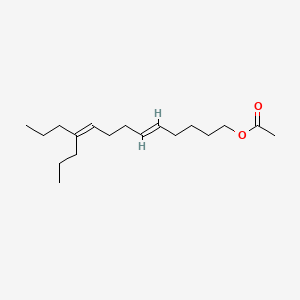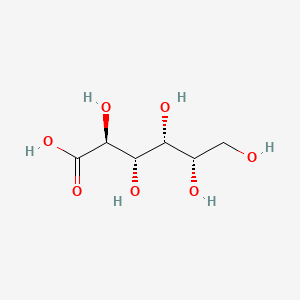
L-Gulonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Gulonic acid is a naturally occurring organic compound with the molecular formula C6H12O7. It is a sugar acid derived from glucose and is an important intermediate in the biosynthesis of ascorbic acid (vitamin C) in many organisms. This compound is known for its role in the metabolic pathway that converts glucose to ascorbic acid, which is essential for various physiological functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Gulonic acid can be synthesized through the oxidation of L-gulose. The oxidation process typically involves the use of oxidizing agents such as nitric acid or bromine water. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective oxidation of the aldehyde group to a carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. One common method is the biotransformation of L-sorbose to 2-keto-L-gulonic acid using a mixed culture of Ketogulonicigenium vulgare and Bacillus spp. This process has been optimized over the years to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: L-Gulonic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to L-gulono-1,4-lactone, another intermediate in the ascorbic acid pathway.
Esterification: this compound can react with alcohols to form esters, such as methyl 2-keto-L-gulonate.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, bromine water.
Reducing Agents: Sodium borohydride, hydrogen gas.
Catalysts for Esterification: Heteropoly acids like potassium 12-phosphotungstate.
Major Products:
3-Keto-L-gulonic acid: Formed through oxidation.
L-Gulono-1,4-lactone: Formed through reduction.
Methyl 2-keto-L-gulonate: Formed through esterification.
Aplicaciones Científicas De Investigación
L-Gulonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of ascorbic acid and other related compounds.
Medicine: It is studied for its potential therapeutic effects and its role in preventing scurvy, a disease caused by vitamin C deficiency.
Mecanismo De Acción
L-Gulonic acid exerts its effects primarily through its role in the biosynthesis of ascorbic acid. The compound is converted to 3-keto-L-gulonic acid, which is then decarboxylated to L-xylulose. This intermediate is further processed to produce ascorbic acid. The key enzyme involved in this pathway is L-gulono-1,4-lactone oxidase, which catalyzes the final step in the conversion of L-gulono-1,4-lactone to ascorbic acid .
Comparación Con Compuestos Similares
D-Gluconic acid: Another sugar acid derived from glucose, but it does not play a direct role in ascorbic acid biosynthesis.
L-Gulono-1,4-lactone: An intermediate in the ascorbic acid pathway, closely related to L-Gulonic acid.
This compound’s unique position in the metabolic pathway of ascorbic acid synthesis highlights its importance in both biological and industrial contexts.
Propiedades
Número CAS |
526-97-6 |
|---|---|
Fórmula molecular |
C6H12O7 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |
Clave InChI |
RGHNJXZEOKUKBD-KLVWXMOXSA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
SMILES isomérico |
C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
| 526-97-6 | |
Sinónimos |
gulonate gulonic acid gulonic acid, (L)-isomer gulonic acid, ion (1-), (L)-isomer gulonic acid, monosodium salt, (L)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



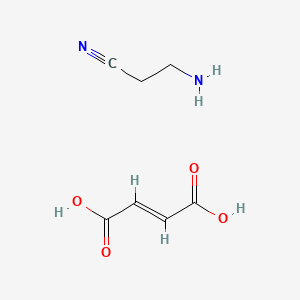

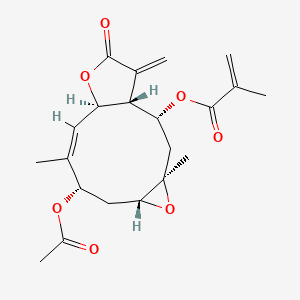
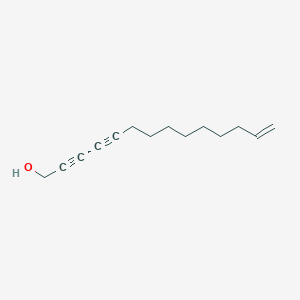
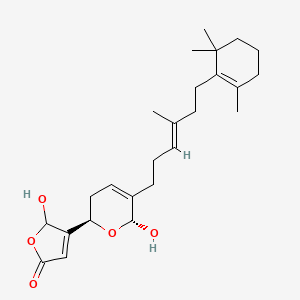
![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1238369.png)
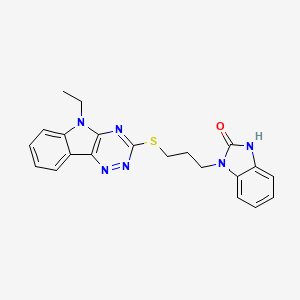

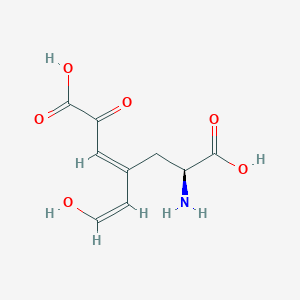
![methyl (Z)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1238376.png)
![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)

